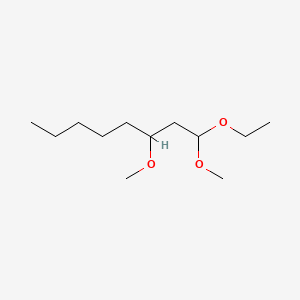
Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2,4-dinitrophenyl methacrylate is a chemical compound with the molecular formula C10H6Cl2N2O6 and a molecular weight of 321.07 g/mol . It is an ester of methacrylic acid and 3,6-dichloro-2,4-dinitrophenol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,4-dinitrophenyl methacrylate typically involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2,4-dinitrophenyl methacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2,4-dinitrophenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Polymerization: The major products are polymers with methacrylate backbones, which can be used in coatings, adhesives, and other applications.
Applications De Recherche Scientifique
3,6-Dichloro-2,4-dinitrophenyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and other materials with enhanced performance characteristics
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl methacrylate involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers through radical polymerization, while the nitro groups on the phenyl ring make it reactive towards nucleophiles. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another compound with similar chlorinated phenyl structure but different functional groups.
2,4-Dinitrophenyl methacrylate: Similar in structure but lacks the chlorine atoms.
Uniqueness
3,6-Dichloro-2,4-dinitrophenyl methacrylate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of specialized polymers and in various research applications .
Propriétés
Numéro CAS |
24291-69-8 |
|---|---|
Formule moléculaire |
C10H6Cl2N2O6 |
Poids moléculaire |
321.07 g/mol |
Nom IUPAC |
(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3 |
Clé InChI |
OXQBCZMXEKVZOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


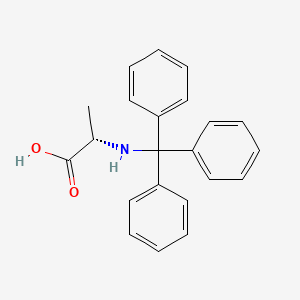
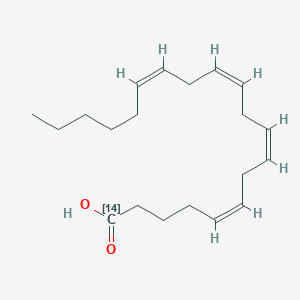
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
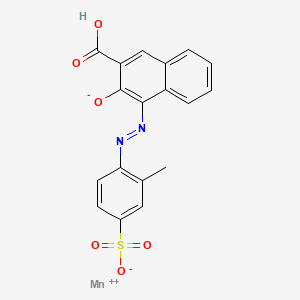
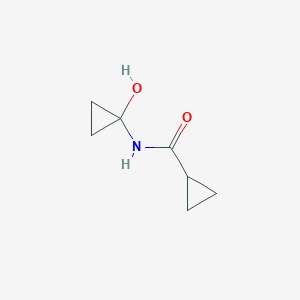
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
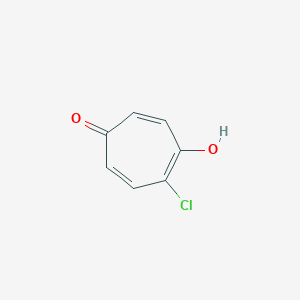
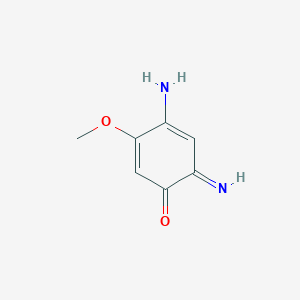
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
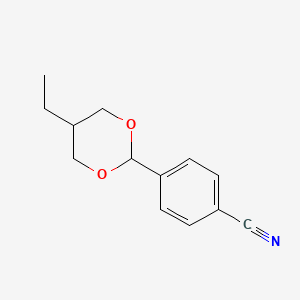
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)

